molecular formula C8H6IN3O B11838789 7-Amino-3-iodo-1,8-naphthyridin-2(1H)-one

7-Amino-3-iodo-1,8-naphthyridin-2(1H)-one

Cat. No.: B11838789
M. Wt: 287.06 g/mol
InChI Key: LZRQWOWNMARLHX-UHFFFAOYSA-N
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Description

7-Amino-3-iodo-1,8-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3-iodo-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Starting Material: A suitable naphthyridine derivative.

    Iodination: Introduction of the iodine atom at the 3-position using reagents like iodine and an oxidizing agent.

    Amination: Introduction of the amino group at the 7-position using amination reagents such as ammonia or amines under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxo-derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced analogs.

    Substitution: The iodine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like thiols, amines, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the iodine atom might yield various substituted naphthyridine derivatives.

Scientific Research Applications

7-Amino-3-iodo-1,8-naphthyridin-2(1H)-one may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    7-Amino-1,8-naphthyridin-2(1H)-one: Lacks the iodine atom at the 3-position.

    3-Iodo-1,8-naphthyridin-2(1H)-one: Lacks the amino group at the 7-position.

    7-Amino-3-chloro-1,8-naphthyridin-2(1H)-one: Similar structure but with chlorine instead of iodine.

Uniqueness

The presence of both the amino group at the 7-position and the iodine atom at the 3-position may confer unique chemical and biological properties, making 7-Amino-3-iodo-1,8-naphthyridin-2(1H)-one a valuable compound for research and development.

Properties

Molecular Formula

C8H6IN3O

Molecular Weight

287.06 g/mol

IUPAC Name

7-amino-3-iodo-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C8H6IN3O/c9-5-3-4-1-2-6(10)11-7(4)12-8(5)13/h1-3H,(H3,10,11,12,13)

InChI Key

LZRQWOWNMARLHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=C(C(=O)N2)I)N

Origin of Product

United States

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